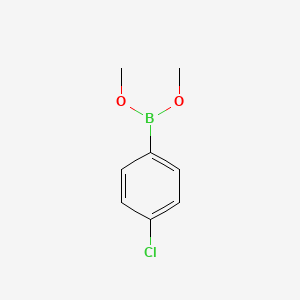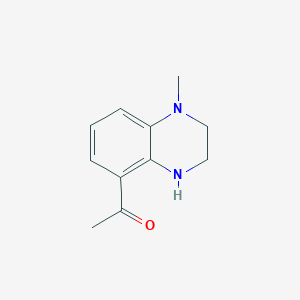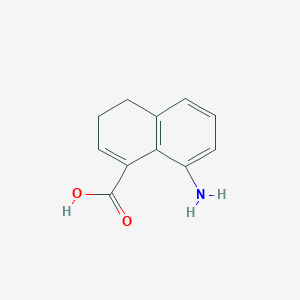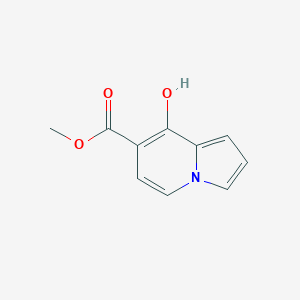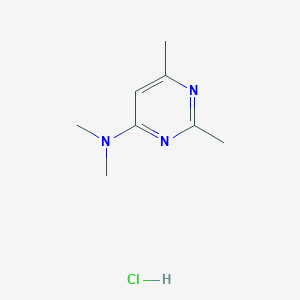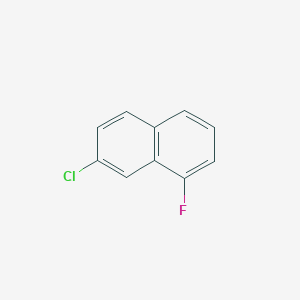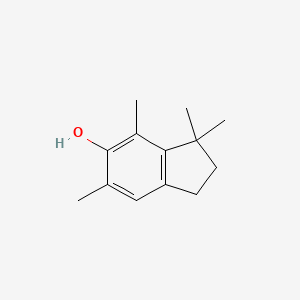
3,3,4,6-Tetramethylindan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,6-Tetramethylindan-5-ol is an organic compound with the molecular formula C13H18O It is a derivative of indan, characterized by the presence of four methyl groups and a hydroxyl group attached to the indan ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,6-Tetramethylindan-5-ol typically involves the reaction of isoolefins with secondary alkenylphenols in the presence of acidic catalysts. For example, the reaction of isobutene with bisphenol A in the presence of acid-activated clays can yield this compound . The reaction conditions usually involve temperatures ranging from 100°C to 250°C.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The use of acid-activated clays as catalysts and the reaction of isoolefins with secondary alkenylphenols are common practices. The process is optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,6-Tetramethylindan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Applications De Recherche Scientifique
3,3,4,6-Tetramethylindan-5-ol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3,4,6-Tetramethylindan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and methyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,4,5-Tetramethylindane: Similar in structure but lacks the hydroxyl group.
3,3,4,6-Tetramethylindan-5-one: Similar structure with a ketone group instead of a hydroxyl group.
Uniqueness
3,3,4,6-Tetramethylindan-5-ol is unique due to the presence of both the hydroxyl group and the four methyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for various applications.
Propriétés
Numéro CAS |
93892-36-5 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
3,3,4,6-tetramethyl-1,2-dihydroinden-5-ol |
InChI |
InChI=1S/C13H18O/c1-8-7-10-5-6-13(3,4)11(10)9(2)12(8)14/h7,14H,5-6H2,1-4H3 |
Clé InChI |
FHAYDZGZVUURDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1O)C)C(CC2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



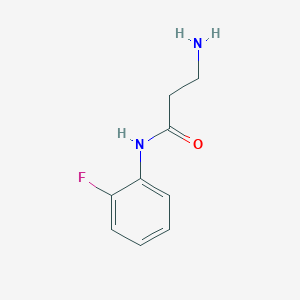


![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)


